molecular formula C16H22N6O3S B2655543 1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide CAS No. 2034570-19-7

1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2655543
CAS No.: 2034570-19-7
M. Wt: 378.45
InChI Key: WTGBFTYKLHGZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its structure incorporates a 1-methanesulfonylpiperidine moiety, a feature found in compounds investigated as selective agonists for muscarinic receptor subtypes, which are relevant targets for neurological conditions . The molecular framework also contains a 1-methyl-1H-pyrazol-4-yl group linked to a pyrazine ring, a structural motif shared with potent, brain-penetrant Glycine Transporter 1 (GlyT1) inhibitors reported in scientific literature . Inhibiting GlyT1 is a prominent strategy for enhancing NMDA receptor function, positioning such compounds as valuable tools for researching the pathophysiology and treatment of schizophrenia, particularly for addressing cognitive deficits and negative symptoms . Consequently, this compound serves as a sophisticated chemical probe for researchers exploring novel pathways in central nervous system (CNS) drug discovery and investigating the mechanisms underlying neuropsychiatric disorders.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-21-11-13(9-20-21)15-14(17-5-6-18-15)10-19-16(23)12-3-7-22(8-4-12)26(2,24)25/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGBFTYKLHGZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazole and pyrazine moieties, and the final coupling reactions. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrazole and Pyrazine Moieties: These can be introduced through nucleophilic substitution reactions or coupling reactions using reagents like pyrazole and pyrazine derivatives.

    Final Coupling Reactions: The final step involves coupling the piperidine ring with the pyrazole and pyrazine moieties under specific reaction conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C20H23N9O2SC_{20}H_{23}N_9O_2S and a molecular weight of approximately 453.5 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological activity.

Medicinal Chemistry

1-Methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: NLRP3 Inhibition

Recent studies have highlighted the compound's ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory diseases. In vitro tests demonstrated that derivatives of this compound could significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages. The most promising derivatives showed up to 39% inhibition of pyroptotic cell death and a decrease in IL-1β levels by approximately 20% .

Anticancer Research

The compound's pyrazole moiety is of particular interest in anticancer research due to its potential to target specific cancer pathways. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Neuropharmacology

Another area of exploration is neuropharmacology, where the compound's effects on neurotransmitter systems are being studied. Preliminary findings suggest that it may modulate pathways related to anxiety and depression .

Summary of Biological Activities

Activity TypeMechanism of ActionEfficacy (%)Reference
NLRP3 InhibitionReduces IL-1β releaseUp to 39%
Anticancer ActivityInduces apoptosisVariable
Neuropharmacological EffectsModulates neurotransmitter pathwaysPreliminary

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs (e.g., from ) share heterocyclic cores but differ in substituents, influencing physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hypothesized Differences
Target Compound C₁₆H₂₁N₇O₃S 395.44 Methanesulfonyl, pyrazine-methyl-pyrazole Higher polarity due to sulfonyl group
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-... (1005612-70-3) C₂₁H₂₂N₆O 374.4 Ethylpyrazole, pyrazolo[3,4-b]pyridine Lower solubility; increased lipophilicity from ethyl group
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (832741-13-6) C₁₃H₁₇ClN₃O 278.75 Chlorobenzyl, hydrazide Reduced metabolic stability (hydrazide liability)
2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (832740-97-3) C₁₁H₉ClN₄O₂ 280.67 Chloroacetamide, furanyl Potential electrophilic reactivity (chloroacetamide)

Key Observations:

Pyrazine vs. Pyrazolo[3,4-b]Pyridine : The pyrazine ring in the target compound may offer distinct electronic properties compared to the fused pyrazolo-pyridine system in 1005612-70-3, affecting binding to aromatic stacking regions in target proteins.

Piperidine Modifications : Unlike 832741-13-6 (piperidine-3-carbohydrazide), the target’s piperidine-4-carboxamide avoids hydrazide-associated toxicity risks, suggesting better safety profiles .

Hypothetical Pharmacokinetic and Pharmacodynamic Differences

  • Metabolic Stability : The methylpyrazole in the target compound may confer resistance to oxidative metabolism compared to ethyl-substituted analogs (e.g., 1005612-70-3), which are prone to CYP450-mediated dealkylation .
  • Target Engagement : The pyrazine-methyl-pyrazole moiety could mimic adenine in ATP-binding pockets, similar to kinase inhibitors like imatinib, whereas 832740-97-3’s furanyl-pyrimidine may target nucleotide-binding domains differently.

Biological Activity

1-Methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide, a compound featuring a piperidine core and pyrazole derivatives, has drawn attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C15_{15}H18_{18}N6_6O4_4S
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 2034228-48-1

The structure includes a methanesulfonyl group, a piperidine ring, and a pyrazine moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The mechanism often involves interaction with bacterial cell membranes or inhibition of key metabolic pathways .

Enzyme Inhibition

Compounds containing the piperidine structure have also been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. A study reported that certain synthesized piperidine derivatives demonstrated strong inhibitory activity against AChE, which is crucial for neurotransmission regulation . The inhibition of urease is particularly relevant in treating conditions like peptic ulcers.

The biological activity of 1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide can be attributed to several mechanisms:

  • Enzyme Interaction : The compound likely interacts with target enzymes through hydrogen bonding and hydrophobic interactions, leading to inhibition.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, resulting in cell lysis.
  • Modulation of Signaling Pathways : By affecting neurotransmitter levels through AChE inhibition, the compound may influence various physiological responses.

Study on Antimicrobial Properties

A recent study synthesized various piperidine derivatives, including those structurally related to our compound. The results indicated moderate to strong antibacterial activity against E. coli and S. aureus, with some derivatives showing IC50 values as low as 2 µM . This suggests that modifications in the chemical structure can significantly enhance antimicrobial potency.

Enzyme Inhibition Studies

In another research effort focusing on enzyme inhibition, several piperidine-based compounds were tested for their ability to inhibit urease and AChE. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating promising potential for therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilis0.63
AChE InhibitionHuman Acetylcholinesterase2.17
Urease InhibitionUrease1.13

Q & A

Q. What are the key considerations for synthesizing 1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves sequential coupling and functionalization steps:

Pyrazole-Pyrazine Core Formation : Use cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine derivatives to generate the pyrazole ring, followed by pyrazine coupling (as seen in pyrazole-carboxylic acid synthesis) .

Piperidine-4-carboxamide Functionalization : Introduce the methanesulfonyl group via nucleophilic substitution or sulfonylation reactions under anhydrous conditions to avoid hydrolysis .

Coupling Strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the pyrazine and piperidine moieties, ensuring regioselectivity .
Critical Parameters : Monitor reaction temperature (< 80°C for sulfonylation) and use inert atmospheres to prevent oxidation of sensitive groups.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., methylsulfonyl proton signals at δ 3.0–3.5 ppm and pyrazole ring protons at δ 7.5–8.5 ppm) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., calculated [M+H]+ = 405.1) .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm1^{-1}) .

Q. What preliminary assays are suitable for evaluating biological activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Use fluorescence-based ATP competition assays if the compound resembles kinase inhibitors with pyrazine-piperidine scaffolds .
  • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .
  • Solubility/Permeability : Perform shake-flask solubility tests in PBS (pH 7.4) and PAMPA assays to estimate bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?

Methodological Answer: Address discrepancies through systematic SAR studies:

  • Substitution Analysis : Compare analogs with modified pyrazole (e.g., 1-methyl vs. 1-ethyl) or methanesulfonyl groups to isolate contributions to activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs, correlating with experimental IC50_{50} values .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific biases .

Q. What strategies optimize metabolic stability of the methanesulfonyl group in vivo?

Methodological Answer: Mitigate metabolic degradation via:

  • Isotope Labeling : Replace labile hydrogen atoms in the methanesulfonyl group with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester, which is cleaved enzymatically in target tissues .
  • Co-administration Studies : Test CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic pathways in hepatocyte models .

Q. How can conflicting data on the compound’s aqueous solubility be resolved?

Methodological Answer: Standardize protocols to reduce variability:

  • pH-Solubility Profiling : Measure solubility across pH 1–7.4 using potentiometric titration (e.g., CheqSol) .
  • Crystallinity Assessment : Perform XRPD to detect polymorphic forms affecting solubility .
  • Surfactant Screening : Test solubility enhancers (e.g., Tween 80) at concentrations below critical micelle levels to avoid artifactual results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.